molecular formula C9H7Br2NO2 B2503520 (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2287237-62-9

(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B2503520
CAS RN: 2287237-62-9
M. Wt: 320.968
InChI Key: MXVXLWFKQJZHHK-PHDIDXHHSA-N
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Description

(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as DBPC, is a cyclopropane derivative that has been widely used in scientific research. DBPC is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive antagonist of nAChR. It binds to the receptor site and prevents the binding of acetylcholine, which is the endogenous ligand of nAChR. By blocking the activation of nAChR, this compound inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce pain sensation, and inhibit addictive behaviors. This compound has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its high selectivity for nAChR. This allows researchers to study the specific role of nAChR in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency compared to other nAChR antagonists. This can make it difficult to achieve complete inhibition of nAChR in some experimental settings.

Future Directions

There are several future directions for the research on (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. One area of research is the development of more potent and selective nAChR antagonists that can be used in a wider range of experimental settings. Another area of research is the investigation of the role of nAChR in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of novel therapeutic agents that target nAChR could have important implications for the treatment of these disorders.

Synthesis Methods

The synthesis of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-glycidyl butyrate with 3,5-dibromopyridine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to yield this compound. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.

Scientific Research Applications

(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been widely used in scientific research as a tool to study the function of nAChR. It has been used to investigate the role of nAChR in various physiological processes such as learning and memory, pain sensation, and addiction. This compound has also been used to study the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVXLWFKQJZHHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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